molecular formula C14H13BF2O4 B14153217 Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]- CAS No. 156635-91-5

Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-

Cat. No.: B14153217
CAS No.: 156635-91-5
M. Wt: 294.06 g/mol
InChI Key: NXNRXOFCLZRVMJ-UHFFFAOYSA-N
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Description

Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, typically involves the reaction of 2,3-difluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the boronic acid reacts with halogenated compounds to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide .

Common Reagents and Conditions

The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, in Suzuki-Miyaura coupling involves several key steps:

Properties

CAS No.

156635-91-5

Molecular Formula

C14H13BF2O4

Molecular Weight

294.06 g/mol

IUPAC Name

[2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid

InChI

InChI=1S/C14H13BF2O4/c1-20-10-4-2-9(3-5-10)8-21-12-7-6-11(15(18)19)13(16)14(12)17/h2-7,18-19H,8H2,1H3

InChI Key

NXNRXOFCLZRVMJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC2=CC=C(C=C2)OC)F)F)(O)O

Origin of Product

United States

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